6-benzyl-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one
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Overview
Description
6-Benzyl-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and an amino group attached to a triazine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with cyanuric chloride under controlled conditions to form the triazine core.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions. For instance, 4-chloroaniline can be reacted with the triazine intermediate to attach the chlorophenyl group.
Final Assembly: The final step involves the coupling of the benzyl group to the triazine ring, which can be achieved through various coupling reactions, such as the use of benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-Benzyl-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 6-benzyl-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.
Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one: Similar structure but with a methyl group instead of a chlorine atom.
6-Benzyl-3-[(4-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one: Similar structure but with a fluorine atom instead of a chlorine atom.
6-Benzyl-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one: Similar structure but with a nitro group instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group in 6-benzyl-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one imparts unique chemical and biological properties, such as enhanced reactivity and potential biological activity, compared to its analogs with different substituents.
Properties
Molecular Formula |
C16H13ClN4O |
---|---|
Molecular Weight |
312.75 g/mol |
IUPAC Name |
6-benzyl-3-(4-chloroanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H13ClN4O/c17-12-6-8-13(9-7-12)18-16-19-15(22)14(20-21-16)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,19,21,22) |
InChI Key |
XAGXZVRLVRWDEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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